molecular formula C22H26N2O B2536397 3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole CAS No. 537012-31-0

3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole

Cat. No. B2536397
CAS RN: 537012-31-0
M. Wt: 334.463
InChI Key: VLCZJVCINUKQMY-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidin-4-amine with a carboxylic acid in the presence of a coupling agent such as EDCI or HATU to form an amide intermediate. This is followed by the addition of an isocyanate to form a urea intermediate, and then the addition of a guanidine to form the final product.


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents leading to different properties . For example, the compound may contain a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound and its substituents . For example, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved through Mannich reactions . These compounds find applications across various disease states, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications. Additionally, the piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s diseases, as well as in known antibiotic drugs like Ciprofloxacin and Ofloxacin. Notably, piperazine is also used illicitly as a psychoactive substance for recreational purposes .

Synthesis and Characterization

The novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is synthesized via a three-step protocol. The product’s structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on the specific compound and its biological target. For example, some compounds have been shown to elicit their analgesic effect via the active metabolite . The mechanism of activation of the μ opioid receptor (MOR) was proposed by means of molecular dynamics (MD) simulation .

Safety and Hazards

Safety and hazards associated with piperidine derivatives can vary depending on the specific compound. For example, some compounds may require the use of personal protective equipment, adequate ventilation, and precautions to avoid dust formation and contact with skin and eyes .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZJVCINUKQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

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